molecular formula C11H6Cl2F3N3O B13106125 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B13106125
M. Wt: 324.08 g/mol
InChI Key: ZZVLGFNSGNAJJN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethoxy groups, which contribute to its unique chemical properties. Pyrimidine derivatives are widely recognized for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 2-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities or improved chemical properties .

Scientific Research Applications

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H6Cl2F3N3O

Molecular Weight

324.08 g/mol

IUPAC Name

4,6-dichloro-5-[2-(trifluoromethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-3-1-2-4-6(5)20-11(14,15)16/h1-4H,(H2,17,18,19)

InChI Key

ZZVLGFNSGNAJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N=C2Cl)N)Cl)OC(F)(F)F

Origin of Product

United States

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